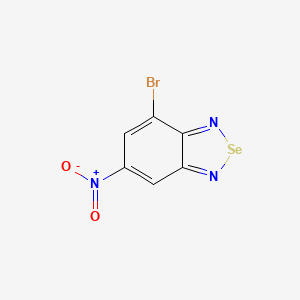

4-Bromo-6-nitro-2,1,3-benzoselenadiazole

Description

4-Bromo-6-nitro-2,1,3-benzoselenadiazole is a heterocyclic compound featuring a benzene ring fused with a 2,1,3-selenadiazole moiety. The structure includes a bromine substituent at position 4 and a nitro group at position 6. Its synthesis and applications are often compared to structurally related benzoselenadiazoles and other heterocyclic systems, which differ in substituent patterns or heteroatom composition .

Properties

CAS No. |

63224-43-1 |

|---|---|

Molecular Formula |

C6H2BrN3O2Se |

Molecular Weight |

306.97 g/mol |

IUPAC Name |

4-bromo-6-nitro-2,1,3-benzoselenadiazole |

InChI |

InChI=1S/C6H2BrN3O2Se/c7-4-1-3(10(11)12)2-5-6(4)9-13-8-5/h1-2H |

InChI Key |

SBKVOSGVCRMMMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=N[Se]N=C21)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-6-nitro-2,1,3-benzoselenadiazole can be synthesized through a multi-step process. One common method involves the nitration of 2,1,3-benzoselenadiazole using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) . The bromination step can be achieved using bromine (Br₂) in the presence of a suitable catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-nitro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:

Nitration: Introduction of nitro groups using nitric acid and sulfuric acid.

Bromination: Introduction of bromine atoms using bromine and a catalyst.

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Bromination: Bromine (Br₂) and a catalyst.

Major Products Formed

Nitration: Formation of nitro derivatives.

Bromination: Formation of bromo derivatives.

Scientific Research Applications

4-Bromo-6-nitro-2,1,3-benzoselenadiazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

Biology: Potential use in studying biological pathways involving selenium-containing compounds.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Bromo-6-nitro-2,1,3-benzoselenadiazole involves its interaction with molecular targets and pathways. The nitro and bromo groups can participate in redox reactions, while the selenium atom can form bonds with various biological molecules. These interactions can lead to the modulation of cellular processes and pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|---|

| This compound | 4-Br, 6-NO₂ | C₆H₂BrN₃O₂Se | ~307 | Nitro-mediated coordination |

| 4,7-Dibromo-5,6-difluoro-2,1,3-benzoselenadiazole | 4,7-Br; 5,6-F | C₆Br₂F₂N₂Se | 376.84 | Halogen exchange dominance |

| 4-Methyl-5-nitro-2,1,3-benzoselenadiazole | 4-CH₃, 5-NO₂ | C₇H₅N₃O₂Se | ~252 | Successful indole synthesis |

Q & A

Q. Key Findings :

- Nitro groups redshift absorption maxima by ~30 nm compared to non-nitrated analogs .

- ESR hyperfine splitting constants (HFSC) for ⁷⁷Se nuclei provide insights into spin density distribution .

Reactivity in Cross-Coupling Reactions

Q: How do bromo and nitro substituents affect the reactivity of benzoselenadiazoles in palladium-catalyzed cross-coupling? A:

- Steric vs. Electronic Effects : Bromo groups act as leaving sites for Suzuki-Miyaura coupling, while nitro groups deactivate the ring via electron withdrawal, requiring optimized catalysts (e.g., Pd(PPh₃)₄ with K₂CO₃) .

- Competing Pathways : Nitro groups may undergo reduction under catalytic conditions; use inert atmospheres to suppress side reactions.

Q. Methodological Tips :

- Pre-screen ligands (e.g., XPhos) to enhance coupling efficiency for electron-deficient aryl bromides.

- Monitor reaction progress via TLC (Rf ~0.6 in EtOAc/hexane) and HPLC-MS for intermediate detection .

Computational Modeling

Q: Which computational frameworks best predict the electronic properties of this compound? A:

- SCF-MO Calculations : Semiempirical methods (e.g., ZINDO) accurately reproduce ESR and UV-Vis spectra by modeling π-orbital interactions in selenadiazoles .

- DFT Studies : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and assess charge transfer potential.

Q. Validation :

- Experimental vs. calculated λₘₐₓ deviations <5% confirm model reliability .

- Mulliken charges reveal nitro groups increase LUMO energy by 0.8 eV, enhancing electron-accepting capacity .

Biological Activity Assessment

Q: How can researchers reconcile contradictory data on the biological activity of benzoselenadiazole derivatives? A:

- Triangulation : Combine cytotoxicity assays (e.g., MTT on fibroblast cells) with computational docking (e.g., AutoDock for enzyme binding) to validate mechanisms .

- Structural Analog Comparison : Test analogs like 4,7-dibromo-5,6-difluoro derivatives to isolate substituent effects .

- Data Reprodubility : Standardize solvent (DMSO concentration ≤0.1%) and cell lines (e.g., HEK293 vs. HeLa) to minimize variability .

Q. Case Study :

- 4-Amino-2,1,3-benzoselenadiazole showed IC₅₀ = 12 µM in fibroblasts, but discrepancies arose due to differing assay protocols. Triangulation with crystallography (orthorhombic Pccn structure) confirmed steric hindrance as a limiting factor .

Advanced Functionalization

Q: What strategies enable selective functionalization of the benzoselenadiazole core for optoelectronic applications? A:

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions, followed by electrophilic quenching (e.g., I₂ or CF₃TMS) .

- Photoredox Catalysis : Leverage nitro groups as electron-deficient sites for C–H activation under visible light (e.g., Ru(bpy)₃²⁺/Ni dual catalysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.